1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one
CAS No.: 545354-10-7
Cat. No.: VC17966929
Molecular Formula: C9H14F3NO
Molecular Weight: 209.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 545354-10-7 |
|---|---|
| Molecular Formula | C9H14F3NO |
| Molecular Weight | 209.21 g/mol |
| IUPAC Name | 1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C9H14F3NO/c1-6-3-7(2)5-13(4-6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | GBXHVFGYRHAOMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CN(C1)C(=O)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanone, reflects its core structure: a piperidine ring with methyl groups at positions 3 and 5, linked to a trifluoroacetyl group via the nitrogen atom . Its molecular formula is C₉H₁₄F₃NO, with a molecular weight of 209.21 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 545354-10-7 | |
| SMILES | CC1CC(CN(C1)C(=O)C(F)(F)F)C | |
| InChIKey | GBXHVFGYRHAOMM-UHFFFAOYSA-N | |
| PubChem CID | 3680542 |
Structural Features and Classification
The molecule combines two pharmacophoric elements:
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3,5-Dimethylpiperidine: A six-membered amine ring with methyl groups at the 3- and 5-positions, conferring steric bulk and influencing conformational flexibility.
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Trifluoroacetyl group: A ketone functional group bonded to three fluorine atoms, enhancing electrophilicity and metabolic stability .
This hybrid structure classifies the compound as both a tertiary amine and a fluorinated ketone, enabling diverse reactivity in synthetic and biological contexts .
Synthesis and Manufacturing
Challenges in Synthesis
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Regioselectivity: Competing reactions at the piperidine nitrogen may yield undesired byproducts.
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Fluorine Stability: Harsh conditions (e.g., high temperatures) risk defluorination, necessitating mild reaction protocols .
Physicochemical Properties
Thermodynamic and Solubility Data
Computational and experimental analyses reveal the following properties:
Spectroscopic Characteristics
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¹H NMR: Signals for methyl groups (δ 1.0–1.2 ppm), piperidine protons (δ 2.5–3.5 ppm), and trifluoroacetyl carbonyl (δ 170–180 ppm in ¹³C NMR) .
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IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and 1,100–1,300 cm⁻¹ (C-F stretches) .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
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Mannich Bases: Reaction with aldehydes and amines yields β-amino ketones, valuable in anticancer agent synthesis .
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Click Chemistry: Azide-alkyne cycloadditions (CuAAC) modify the piperidine ring, enabling library diversification .
Fluorinated Scaffolds in Medicinal Chemistry
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Bioisosteric Replacement: The trifluoroacetyl group mimics carboxylic acids or esters, improving metabolic stability .
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Case Study: Analog 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (PubChem CID 566993) demonstrates antiviral activity, highlighting the utility of fluorinated ketones .
Research Challenges and Future Directions
Synthetic Optimization
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Catalyst Development: Enantioselective synthesis of chiral piperidine derivatives remains unexplored.
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Green Chemistry: Solvent-free or microwave-assisted routes could improve yield and sustainability .
Pharmacological Profiling
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Target Identification: High-throughput screening against kinase or GPCR panels is needed.
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ADMET Studies: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity is critical for preclinical advancement .
Regulatory Considerations
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